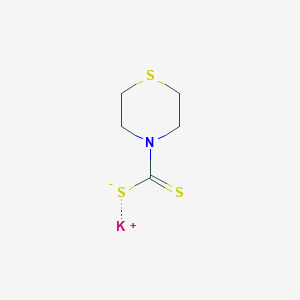

4-カルボジチオ酸チオモルホリンカリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spectrophotometric Analysis of Metal Complexes

Potassium morpholine-4-carbodithioate has been identified as an effective reagent for the spectrophotometric determination of various metals. The process involves extraction into molten naphthalene, followed by dissolution in chloroform and spectrophotometric analysis. This method has been applied to copper, cobalt, nickel, and tellurium, with Beer's law being applicable across specific concentration ranges for each metal. The molar absorptivity and sensitivity for each metal have been calculated, demonstrating the potential of this reagent in trace metal analysis .

Synthesis of Heterocyclic Compounds

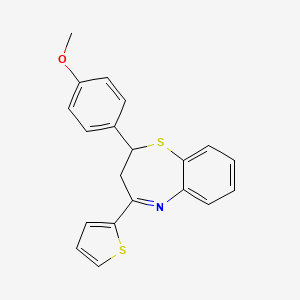

The synthesis of 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines has been achieved through a cascade imination/intramolecular decarboxylative coupling. This process utilizes potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes, with the reaction conditions varying depending on the substrate. For pyrazole-based substrates, a Pd-Cu bimetallic system is required, while thienyl-based substrates can be synthesized with a Pd-catalyst alone .

Potassium Complexes with Magneson

A potassium complex with magneson has been synthesized and characterized. The complex exhibits a heptacoordinated K+ ion with the ligand binding in three different coordination modes. This results in a polymeric structure in the solid state. The synthesis and characterization of this complex add to the understanding of potassium coordination chemistry .

Supramolecular Assembly of Potassium Piperidine-4-carbodithioate

The potassium piperidine-4-carbodithioate dehydrate has been synthesized and characterized using X-ray diffraction and DFT calculations. The study reveals weak intermolecular interactions that form supramolecular 2D chains, with sulfur interactions playing a significant hydrophilic role. This work contributes to the knowledge of dithiocarbamate salts and their potential applications .

Reactions of Thiomorpholine

Thiomorpholine and its derivatives have been synthesized and subjected to various reactions, including acylation, alkylation, and the formation of thiomorpholino-dithiocarbamates. These reactions expand the utility of thiomorpholine in synthetic chemistry, providing a basis for the development of new compounds and materials .

Crystal Structure of Potassium Morpholine-4-carbodithioate Monohydrate

The crystal structure of potassium morpholine-4-carbodithioate monohydrate has been determined, revealing a chair conformation of the morpholine ring. The potassium cation exhibits a bipyramidal reversed geometry, coordinating with sulfur and oxygen atoms. The structure forms infinite two-dimensional networks, which are further linked through hydrogen bonds to create a three-dimensional structure .

Regioselective Synthesis of 4-Tosylthiomorpholine

A highly regioselective synthesis of 4-tosylthiomorpholine has been developed using a one-pot, metal-free procedure. This method involves bromination, cyclization, and elimination reactions, yielding the desired product with good efficiency. The regioselectivity of this synthesis is noteworthy and could be advantageous in the production of thiomorpholine derivatives .

Morpholine-based Coupling Reagents in Peptide Synthesis

A new family of N-form immonium-type coupling reagents has been explored, with varying results depending on the carbocation skeleton structure. The morpholine derivative's influence on solubility, stability, and reactivity has been noted, although it did not outperform existing coupling reagents. The fluoroamidinium salt, however, showed excellent performance, highlighting the importance of the proton acceptor in the reaction .

One-Pot Synthesis of Heterocyclic Derivatives

An efficient one-pot synthesis method for 1,4-oxathiane and 1,4-thiomorpholine derivatives has been reported. The reaction involves nitromethane, isothiocyanates, and three-membered heterocyclic rings, carried out in the presence of K2CO3 in DMF at 60 °C. This procedure contributes to the synthetic strategies for creating heterocyclic compounds .

科学的研究の応用

オキソバナジウム(IV)カルボジチオ酸塩の合成

この化合物は、オキソバナジウム(IV)カルボジチオ酸塩の合成に使用されます . これらの錯体は、1:1の電解質性を示し、正方錐形幾何学を持つことが提案されています . それらは、元素分析、TG/DSC、FTIR、エレクトロスプレー質量分析、電気伝導度、NMR、溶液電子吸収スペクトル、および可変温度磁化率測定研究によって特徴付けられます .

抗菌活性

この化合物のいくつかの錯体は、大腸菌、エンテロバクター、緑膿菌、チフス菌、フレクシネリ菌などの病原性グラム陰性菌と、表皮ブドウ球菌やサルモネラ菌などのグラム陽性菌に対して、抗菌活性をスクリーニングされました . 最小阻害濃度は、31.25〜250μg mL −1の範囲であると決定されました .

新規カルボジチオ酸誘導体の合成

この化合物は、新規カルボジチオ酸誘導体の合成に使用されます . これらの新規化合物は、スペクトル分析と元素分析によって特徴付けられました .

抗結核活性

合成された化合物のいくつかは、結核菌H 37 Rvに対して、3.10〜6.25μg/mlの範囲で高い阻害(99%)を示しました . これは、これらの分子が結核に対する化学療法における有望なリードを提供できることを示唆しています .

抗マラリア活性

この化合物を用いて合成された化合物は、マラリア原虫3D7に対して、0.043〜0.092μg/mLの範囲で有望な抗マラリア活性を示しました . これは、これらの分子がマラリアに対する化学療法における有望なリードを提供できることを示唆しています .

抗菌および抗真菌活性

合成された化合物は、そのin vitroでの抗菌および抗真菌活性について評価されました . その結果、合成された化合物のいくつかは、いくつかのグラム陽性菌およびグラム陰性菌に対して有望な抗菌活性を有することが示されました .

特性

IUPAC Name |

potassium;thiomorpholine-4-carbodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS3.K/c7-5(8)6-1-3-9-4-2-6;/h1-4H2,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOQAMYNUCZMTI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=S)[S-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8KNS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92754-62-6 |

Source

|

| Record name | potassium (thiomorpholine-4-carbothioyl)sulfanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)

![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)

![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2553352.png)